N-(3-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
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Overview
Description
N-(3-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both 3-methylphenyl and 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 3-methylphenylamine with glycine to form N-(3-methylphenyl)glycine. This intermediate is then reacted with 4-methylphenylamine and L-lysine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-methyl-Nα-(3-methylbenzyl)phenylalaninamide .
- N-(2,4-Dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(3-methylbenzyl)-N-(2-methyl-2-propanyl)alaninamide .
Uniqueness
N-(3-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific combination of 3-methylphenyl and 4-methylphenyl groups, which may confer unique chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
918436-16-5 |
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Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-(3-methylanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-16-9-11-18(12-10-16)25-22(28)20(8-3-4-13-23)26-21(27)15-24-19-7-5-6-17(2)14-19/h5-7,9-12,14,20,24H,3-4,8,13,15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI Key |
PYFNZXRAFMNVAD-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC(=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
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